1,6-Diazabicyclo[5.4.0]undeca-6-ene, commonly referred to as 1,8-diazabicyclo[5.4.0]undec-7-ene, is a bicyclic amidine compound with significant applications in organic synthesis. It is classified as a non-nucleophilic base and is recognized for its utility as a catalyst and complexing ligand in various chemical reactions. The compound is synthetically produced and is structurally related to naturally occurring compounds found in certain marine organisms.
The compound is primarily synthesized in laboratories and industrial settings, with no significant natural sources reported apart from trace amounts isolated from the sea sponge Niphates digitalis. The biosynthesis of 1,8-diazabicyclo[5.4.0]undec-7-ene may involve precursors such as adipaldehyde and 1,3-diaminopropane .
1,6-Diazabicyclo[5.4.0]undeca-6-ene belongs to the class of amidines, which are characterized by the presence of a nitrogen atom bonded to two carbon atoms and an imine group. Its systematic name reflects its bicyclic structure and specific connectivity of atoms.
The synthesis of 1,6-diazabicyclo[5.4.0]undeca-6-ene can be achieved through several methods, with the most common involving a three-step reaction process:
The synthesis process emphasizes temperature control and the use of specific solvents to optimize yield and purity. The use of Raney nickel as a catalyst during hydrogenation is also notable for its effectiveness in promoting the desired reactions.
The molecular formula for 1,6-diazabicyclo[5.4.0]undeca-6-ene is C₉H₁₆N₂, with a molar mass of approximately 152.24 g/mol . The structure consists of two nitrogen atoms incorporated into a bicyclic framework that influences its reactivity and properties.
Key structural data includes:
The bicyclic nature provides steric hindrance that contributes to its non-nucleophilic character, making it suitable for specific catalytic applications .
1,6-Diazabicyclo[5.4.0]undeca-6-ene acts primarily as a base in organic reactions, facilitating deprotonation processes without participating as a nucleophile itself. It has been shown to effectively catalyze reactions such as:
The compound's ability to act as a Lewis base allows it to coordinate with metal ions or other electrophiles, enhancing reaction pathways that require stabilization of charged intermediates .
The mechanism by which 1,6-diazabicyclo[5.4.0]undeca-6-ene operates involves protonation at the imine nitrogen atom when acting as a base in reactions. This protonation facilitates the formation of reactive intermediates that can undergo further transformations.
Experimental data suggests that the compound's basicity is significantly influenced by its structural configuration, allowing it to stabilize transition states during catalysis effectively .
1,6-Diazabicyclo[5.4.0]undeca-6-ene is typically presented as a colorless liquid or solid depending on purity and storage conditions:
Key chemical properties include:
These properties highlight its potential hazards and dictate safe handling practices during laboratory use.
1,6-Diazabicyclo[5.4.0]undeca-6-ene has diverse applications across various fields:
Its unique properties make it an invaluable compound in both academic research and industrial applications .
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) serves as a powerful organocatalyst in stereoselective transformations due to its strong basicity (pKa of conjugate acid ≈ 24.34 in acetonitrile) and low nucleophilicity. This bicyclic amidine base enables precise stereocontrol through ion-pair stabilization and substrate orientation in complex bond-forming reactions. In catalytic asymmetric aza Diels-Alder reactions, DBU activates chiral lanthanide Lewis acids to facilitate the enantioselective synthesis of tetrahydroquinoline derivatives. This methodology achieves exceptional stereoselectivity through a coordinated transition state where DBU maintains the chiral environment while promoting imine activation, yielding products with high enantiomeric excess [1].
The compound's versatility extends to multicomponent Michael-Henry cascades for carbohydrate synthesis. When DBU functions as a chiral base mediator, it enables the construction of pyranose derivatives with talo- and manno-configurations from achiral precursors. A notable mechanistic feature involves DBU's dual activation of nitroolefin Michael acceptors and aldehyde Henry acceptors. This sequential activation builds up to five contiguous stereocenters in a single operation, with the stereochemical outcome directly influenced by DBU's ability to maintain enolate geometry throughout the conjugate addition and aldolization steps [5].
Diastereodivergent synthesis represents another frontier for DBU-catalyzed asymmetric reactions. Through minimal structural modifications of DBU-derived chiral iminophosphorane catalysts, complete inversion of diastereoselectivity occurs in 1,6-additions of azlactones to dienyl carbonyl compounds. Computational studies reveal that this diastereodivergence originates from subtle differences in the chiral pocket's electrostatic environment, which alters the approach trajectory of the azlactone enolate. The catalyst scaffold 1da (derived from L-isoleucine) favors syn-diastereomers (d.r. >20:1), while the fluorinated variant 1ab preferentially yields anti-adducts (d.r. >20:1), both with >99% enantiomeric excess. This precise stereochemical control enables access to all possible stereoisomers of functionalized proline derivatives from identical starting materials [9].
Table 1: DBU in Catalytic Asymmetric Transformations
Reaction Type | Substrate | DBU Catalyst Variant | Stereoselectivity (d.r./ee) | Key Mechanistic Role |
---|---|---|---|---|
Aza Diels-Alder | Imines/Dienophiles | Lanthanide-DBU complex | >90% ee | Chiral environment maintenance |
Michael-Henry cascade | Nitroolefins/Aldehydes | DBU/triethylamine | >95% ee (manno) | Sequential enolate/aldol activation |
1,6-Addition of azlactones | δ-Aryl dienyl carbonyls | Iminophosphorane 1da | >20:1 d.r., >99% ee (syn) | Ion-pair stabilization |
1,6-Addition of azlactones | δ-Aryl dienyl carbonyls | Iminophosphorane 1ab | >20:1 d.r., >99% ee (anti) | Transition state geometry modification |
Ring-forming reactions mediated by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) exploit its capacity to govern regioselectivity through steric and electronic control of nucleophile-electrophile interactions. A prominent application involves the ring-opening polymerization (ROP) of six-membered cyclic carbonates containing phenylboronic pinacol ester. DBU initiates this ROP at ambient temperature through nucleophilic attack at the less sterically hindered carbonyl carbon, yielding well-defined aliphatic poly(carbonate)s with controlled molecular weights (Đ < 1.2). The polymerization mechanism proceeds via a zwitterionic intermediate where DBU's conjugate acid stabilizes the growing alkoxide chain, ensuring living characteristics and end-group fidelity. This precise control enables synthesis of degradable nanoparticles with oxidation-triggered disintegration profiles [2].
The bicyclic amidine architecture of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) proves essential in nucleophilic addition-cyclization cascades. When promoting additions of nitroalkanes to diazo compounds, DBU facilitates sequential intermolecular nucleophilic addition, elimination, aza-Henry reaction, and intramolecular cyclization. This cascade constructs tetrahydropyridazine frameworks with three contiguous stereocenters in a single pot. Regioselectivity arises from DBU's selective generation of a stabilized ammonium nitronate species that attacks the diazo carbon, followed by thermodynamic control of ring closure. Density functional theory calculations confirm that the cyclization transition state benefits from DBU's cation-π stabilization, lowering the activation barrier by 5.3 kcal/mol compared to tertiary amine bases [6].
Dehydrohalogenation pathways using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) represent a classical route to strained cyclic systems. The compound's low nucleophilicity and strong basicity (pKa ≈ 24) facilitate E2 eliminations without competing substitution. In synthesizing camptothecin intermediates, DBU-mediated dehydrohalogenation generates exocyclic alkenes through anti-periplanar elimination, where regioselectivity is dictated by the conformational rigidity imposed by the bicyclic scaffold. Subsequent intramolecular Michael additions proceed with high stereocontrol due to DBU's bulk, which blocks one face of the π-system. This strategy enables efficient construction of the ABCD ring system of camptothecin alkaloids, demonstrating DBU's utility in complex natural product synthesis [10].
Table 2: Cyclization Strategies Enabled by DBU
Cyclization Type | Starting Material | Product | Regiochemical Control | Key DBU Function |
---|---|---|---|---|
Ring-opening polymerization | Boronate cyclic carbonate | Aliphatic poly(carbonate) | Steric bias toward less hindered site | Nucleophilic initiation |
Aza-Henry cyclization | Diazo compounds/Nitroalkanes | Tetrahydropyridazines | Thermodynamic ring-closure preference | Nitronate stabilization |
Dehydrohalogenation/Michael | Halogenated Diels-Alder adducts | Pentacyclic camptothecin cores | Anti-periplanar elimination mandate | Non-nucleophilic base |
Solvent-free reaction engineering leverages 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)'s thermal stability (b.p. 261°C) and low melting point (-70°C) to enable mechanochemical activation in high-energy ball mills. The viscous liquid nature of DBU facilitates efficient energy transfer during milling, promoting intimate contact between solid reagents. In esterification reactions, DBU catalyzes the transesterification of cellulose with dimethyl carbonate under solvent-free conditions, where the amidine's dual hydrogen-bond acceptance and Brønsted basicity activate both the carbonate electrophile and carbohydrate nucleophile. Solid-state nuclear magnetic resonance studies reveal that DBU disrupts cellulose crystallinity through hydrogen-bond complexation with hydroxyl groups, enabling derivatization without polymerization side reactions [10].
The compound's efficacy extends to solvent-free Knoevenagel condensations, where DBU functions as an organocatalyst in high-speed vibrational mills. Under these conditions, DBU mediates the condensation of aldehydes with active methylene compounds through a zwitterionic iminium intermediate. The absence of solvent enhances reaction rates by two orders of magnitude compared to solution-phase analogues due to increased collision frequency and elimination of solvation barriers. Kinetic analysis demonstrates a first-order dependence on DBU concentration, confirming its direct catalytic involvement rather than mere base activation. This methodology exemplifies atom-economical synthesis, with water as the sole byproduct [4] [10].
Microwave-assisted reactions using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provide complementary solvent-free activation. The compound's high dipole moment (4.2 Debye) enables efficient microwave energy absorption, generating molecular-level heating. In N-acetyl deprotection of nitrogen heterocycles, DBU-catalyzed hydrolysis proceeds under neat conditions with microwave irradiation, achieving reaction completion in 5 minutes versus 12 hours under conventional heating. The acceleration arises from selective excitation of the DBU-substrate complex, which lowers the transition state energy for amide hydrolysis. Comparative life-cycle assessment confirms that solvent-free DBU-mediated processes reduce E-factors (kg waste/kg product) by 78-95% compared to traditional solvent-dependent methods, aligning with green chemistry principles [4].
Table 3: Solvent-Free DBU-Mediated Reaction Efficiencies
Reaction Type | Conditions | Time (Solution vs. Solvent-Free) | Yield Increase | Green Metric Improvement |
---|---|---|---|---|
Cellulose esterification | Ball milling, 25°C | 48 h vs. 4 h | 68% → 92% | E-factor: 12.3 → 0.8 |
Knoevenagel condensation | Vibrational milling, 30 Hz | 6 h vs. 15 min | 74% → 89% | PMI: 8.2 → 1.1 |
N-Deacetylation | Microwave, 150 W | 12 h vs. 5 min | 83% → 95% | Energy input: 0.87 → 0.05 kWh/g |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0